Interphotoreceptor Retinoid Binding Protein Fragment (IRBP) (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le fragment de protéine de liaison au rétinoïde interphotorécepteur (IRBP) (TFA) est une glycoprotéine lipophile sécrétée spécifiquement par les photorécepteurs. Elle est enrichie dans la matrice interphotoréceptrice et recyclée par l'épithélium pigmentaire rétinien. Cette protéine est essentielle à la vision de tous les vertébrés car elle facilite le transfert des rétinoïdes dans le cycle visuel et aide à transporter les lipides entre l'épithélium pigmentaire rétinien et les photorécepteurs .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La préparation du fragment de protéine de liaison au rétinoïde interphotorécepteur implique l'extraction de protéines solubles de la matrice interphotoréceptrice, généralement à partir de sources bovines. La protéine est ensuite purifiée par une série de techniques chromatographiques pour isoler le fragment souhaité .

Méthodes de production industrielle : La production à grande échelle impliquerait probablement la technologie de l'ADN recombinant pour exprimer la protéine dans des cellules hôtes appropriées, suivie de procédés de purification pour obtenir le fragment en quantités suffisantes .

Analyse Des Réactions Chimiques

Types de réactions : Le fragment de protéine de liaison au rétinoïde interphotorécepteur subit diverses réactions biochimiques, notamment :

Réactions de liaison : Il se lie aux rétinoïdes tels que le rétinal 11-cis, le rétinol tout-trans et l'acide rétinoïque.

Réactions de transport : Il facilite le transport des rétinoïdes entre l'épithélium pigmentaire rétinien et les photorécepteurs.

Réactifs et conditions courantes : Les réactions de liaison et de transport se produisent généralement dans des conditions physiologiques au sein de la matrice interphotoréceptrice. Les réactifs courants impliqués dans ces réactions comprennent les rétinoïdes et les acides gras .

Principaux produits : Les principaux produits de ces réactions sont les complexes rétinoïde-protéine stabilisés qui sont essentiels au cycle visuel .

Applications De Recherche Scientifique

Le fragment de protéine de liaison au rétinoïde interphotorécepteur a plusieurs applications en recherche scientifique, notamment :

Recherche sur la vision : Il est crucial pour étudier le cycle visuel et comprendre la santé et les maladies rétiniennes.

Thérapie des maladies rétiniennes : La recherche explore le potentiel thérapeutique du ciblage de cette protéine pour prévenir ou traiter la dégénérescence des photorécepteurs dans les maladies rétiniennes.

Études biochimiques : Il est utilisé pour étudier le transport et la stabilisation des rétinoïdes et des lipides dans la rétine.

5. Mécanisme d'action

Le mécanisme d'action du fragment de protéine de liaison au rétinoïde interphotorécepteur implique son rôle de protéine chaperonne pour les rétinoïdes. Il se lie aux rétinoïdes et facilite leur transport entre l'épithélium pigmentaire rétinien et les photorécepteurs. Ce processus est essentiel à la régénération de la rhodopsine dans le cycle visuel. La protéine a également une activité antioxydante dépendante des thiols, qui contribue à maintenir l'équilibre redox dans la rétine .

Composés similaires :

Protéine de liaison au rétinol 3 (RBP3) :

Protéines de liaison aux rétinoïdes cellulaires (CRBP) : Ces protéines lient les rétinoïdes au sein des cellules et sont impliquées dans le transport et le métabolisme intracellulaires des rétinoïdes.

Unicité : Le fragment de protéine de liaison au rétinoïde interphotorécepteur est unique par son rôle spécifique dans la matrice interphotoréceptrice et sa capacité à faciliter le transfert des rétinoïdes dans le cycle visuel. Son activité antioxydante dépendante des thiols le distingue également des autres protéines de liaison aux rétinoïdes .

Mécanisme D'action

The mechanism of action of Interphotoreceptor Retinoid Binding Protein Fragment involves its role as a chaperone protein for retinoids. It binds to retinoids and facilitates their transport between the retinal pigment epithelium and photoreceptors. This process is essential for the regeneration of rhodopsin in the visual cycle. The protein also has thiol-dependent antioxidant activity, which helps maintain the redox balance in the retina .

Comparaison Avec Des Composés Similaires

Retinol Binding Protein 3 (RBP3):

Cellular Retinoid Binding Proteins (CRBP): These proteins bind retinoids within cells and are involved in intracellular transport and metabolism of retinoids.

Uniqueness: Interphotoreceptor Retinoid Binding Protein Fragment is unique in its specific role in the interphotoreceptor matrix and its ability to facilitate the transfer of retinoids in the visual cycle. Its thiol-dependent antioxidant activity also distinguishes it from other retinoid-binding proteins .

Propriétés

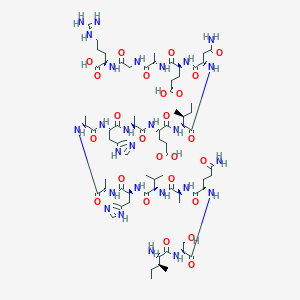

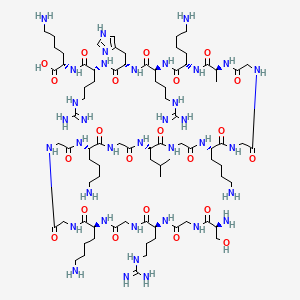

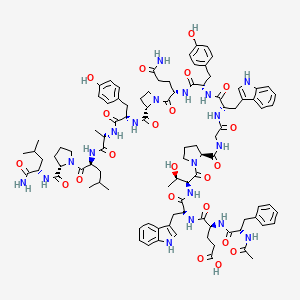

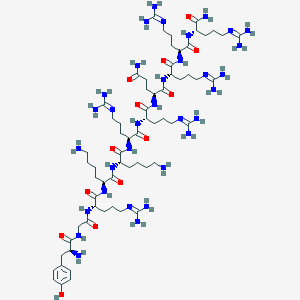

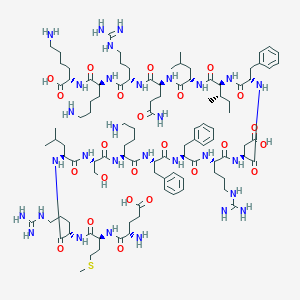

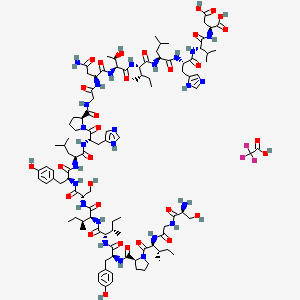

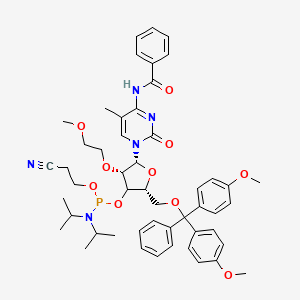

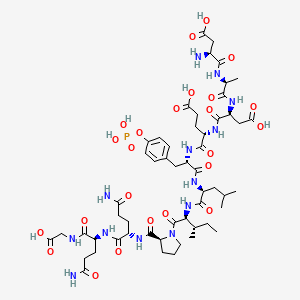

Formule moléculaire |

C105H158F3N25O31 |

|---|---|

Poids moléculaire |

2323.5 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C103H157N25O29.C2HF3O2/c1-16-53(11)81(97(150)117-66(35-51(7)8)87(140)115-69(38-60-42-106-48-110-60)91(144)122-80(52(9)10)96(149)119-72(103(156)157)41-79(137)138)125-100(153)85(57(15)131)126-92(145)70(40-76(105)134)112-77(135)44-109-94(147)74-22-20-32-127(74)101(154)71(39-61-43-107-49-111-61)118-88(141)65(34-50(5)6)113-89(142)67(36-58-24-28-62(132)29-25-58)114-93(146)73(47-130)120-98(151)82(54(12)17-2)124-99(152)83(55(13)18-3)123-90(143)68(37-59-26-30-63(133)31-27-59)116-95(148)75-23-21-33-128(75)102(155)84(56(14)19-4)121-78(136)45-108-86(139)64(104)46-129;3-2(4,5)1(6)7/h24-31,42-43,48-57,64-75,80-85,129-133H,16-23,32-41,44-47,104H2,1-15H3,(H2,105,134)(H,106,110)(H,107,111)(H,108,139)(H,109,147)(H,112,135)(H,113,142)(H,114,146)(H,115,140)(H,116,148)(H,117,150)(H,118,141)(H,119,149)(H,120,151)(H,121,136)(H,122,144)(H,123,143)(H,124,152)(H,125,153)(H,126,145)(H,137,138)(H,156,157);(H,6,7)/t53-,54-,55-,56-,57+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,80-,81-,82-,83-,84-,85-;/m0./s1 |

Clé InChI |

VHYABJNNEMNOPK-FBLGAQJBSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C6CCCN6C(=O)C(C(C)CC)NC(=O)CNC(=O)C(CO)N.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-propyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B10857594.png)

![6-[[4-Carboxy-8a-[3-[3,4-dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10857606.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(4R,7S,13S,16S,19R)-19-amino-13-benzyl-16-(3-carbamimidamidopropyl)-7-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-N-[(2S,3S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]pentanediamide](/img/structure/B10857658.png)